

Propyl Triflate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Propyl triflate*

Cat. No.: *B3050910*

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Introduction

Propyl triflate, also known as propyl trifluoromethanesulfonate, is an organic compound that serves as a powerful and versatile reagent in organic synthesis. Its significance in the fields of chemical research and drug development stems from the triflate group (-OTf), which is an excellent leaving group. This property facilitates a wide range of nucleophilic substitution reactions, making **propyl triflate** a valuable tool for introducing a propyl group into various molecular scaffolds. This technical guide provides an in-depth overview of **propyl triflate**, including its chemical identity, physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its applications in synthetic chemistry.

Core Data and Molecular Structure

Propyl triflate is characterized by the following identifiers and molecular structure:

Chemical Identity

- CAS Number: 29702-90-7[1]
- IUPAC Name: propyl trifluoromethanesulfonate[1]
- Molecular Formula: C₄H₇F₃O₃S[1]

Molecular Structure

- SMILES: CCCO(=O)(=O)C(F)(F)F[\[1\]](#)
- InChI Key: MJYCCJGURLWLGE-UHFFFAOYSA-N[\[1\]](#)

Physicochemical and Spectroscopic Properties

The following tables summarize the key physical and spectroscopic properties of **propyl triflate**. It is important to note that while spectroscopic data is derived from experimental results, the listed physical properties are computationally derived and should be considered as estimates.

Table 1: Physical Properties of **Propyl Triflate**

Property	Value	Source
Molecular Weight	192.16 g/mol	PubChem [1]
XLogP3	1.8	PubChem [1]
Hydrogen Bond Donor Count	0	PubChem [1]
Hydrogen Bond Acceptor Count	3	PubChem [1]
Rotatable Bond Count	3	PubChem [1]
Exact Mass	192.00679974 Da	PubChem [1]
Monoisotopic Mass	192.00679974 Da	PubChem [1]
Topological Polar Surface Area	51.8 Å ²	PubChem [1]
Heavy Atom Count	11	PubChem [1]

Table 2: Spectroscopic Data of **Propyl Triflate**

Spectroscopy	Data
^1H NMR (CCl_4)	δ 4.45 (t, 2H, $J=6$ Hz, $\text{CH}_2\text{O--}$), 1.83 (m, 2H, $\text{CH}_2\text{CH}_2\text{O--}$), 1.08 ppm (t, 3H, $J=6$ Hz, CH_3)
^{19}F NMR (CCl_4)	ϕ 75.80 ppm (s)
IR (CCl_4)	2990 (m), 1460 (w), 1420 (vs), 1250 (s), 1220 (vs), 1155 (vs), 950 cm^{-1} (vs)

Experimental Protocol: Synthesis of Propyl Triflate

The following is a detailed methodology for the synthesis of **propyl triflate** from propanol and triflic anhydride.

Materials:

- Propanol (0.30 g, 5 mmol)
- Pyridine (0.395 g, 5 mmol)
- Triflic anhydride (1.41 g, 5 mmol)
- Carbon tetrachloride (CCl_4)
- Magnesium sulfate (MgSO_4)
- Water

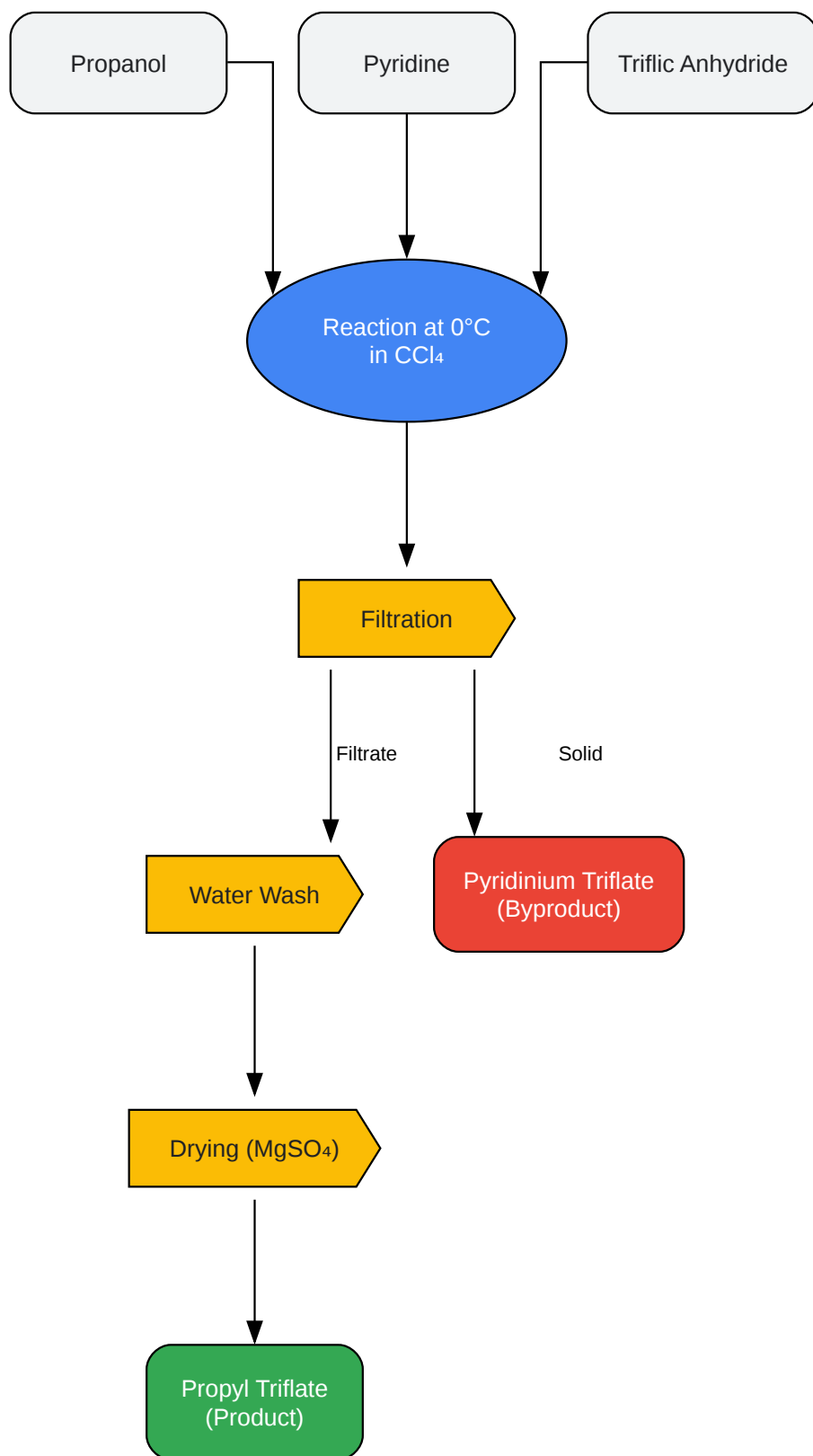
Procedure:

- A solution of triflic anhydride (1.41 g, 5 mmol) in 10 ml of carbon tetrachloride is prepared and cooled to 0°C with stirring.
- A separate solution of propanol (0.30 g, 5 mmol) and pyridine (0.395 g, 5 mmol) in 5 ml of carbon tetrachloride is prepared.
- The propanol-pyridine solution is added dropwise to the stirred triflic anhydride solution at 0°C .

- The reaction mixture is stirred for 15 minutes.
- The resulting solution is filtered to remove pyridinium triflate salt.
- The filtrate is washed with water to remove any remaining water-soluble impurities.
- The organic layer is dried over anhydrous magnesium sulfate.
- The final product, **propyl triflate**, is obtained in solution. NMR analysis can be performed using a quantitative reference, such as chlorobenzene, to determine the yield.

Synthesis Workflow

The synthesis of **propyl triflate** involves the reaction of propanol with triflic anhydride in the presence of a base, pyridine, to neutralize the triflic acid byproduct.



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Caption: Synthesis of **Propyl Triflate** Workflow.

Applications in Research and Drug Development

Alkyl triflates, including **propyl triflate**, are highly effective alkylating agents due to the exceptional leaving group ability of the triflate anion. This reactivity makes them valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

The introduction of an n-propyl group can significantly influence the pharmacological properties of a drug molecule, such as its lipophilicity, metabolic stability, and binding affinity to its target. While specific examples detailing the use of **propyl triflate** in the synthesis of marketed drugs are not readily available in public literature, its utility can be inferred from the broader application of alkyl triflates in medicinal chemistry. For instance, the alkylation of amines, alcohols, thiols, and other nucleophilic functional groups is a fundamental transformation in the construction of diverse molecular libraries for drug discovery.

The reaction of propyl iodide with silver triflate has been reported to yield a mixture of propyl and isopropyl triflates, with the product ratio being dependent on the solvent. This highlights the potential for rearrangements and the need for carefully controlled reaction conditions when using **propyl triflate** or generating it in situ.

In summary, **propyl triflate** is a valuable reagent for researchers and drug development professionals, enabling the efficient introduction of a propyl moiety into a wide array of chemical structures. Its high reactivity, facilitated by the triflate leaving group, ensures its continued importance in the field of organic synthesis.

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References

- 1. Propyl triflate | C₄H₇F₃O₃S | CID 10965343 - PubChem [pubchem.ncbi.nlm.nih.gov]
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